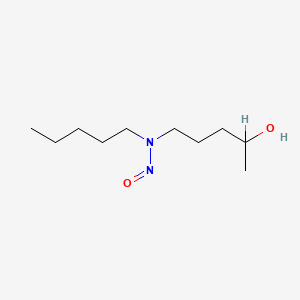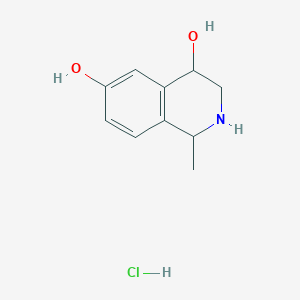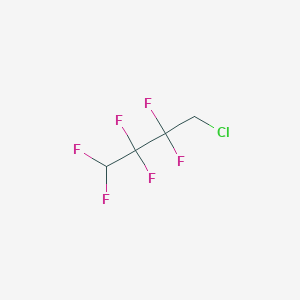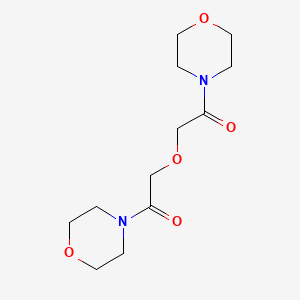
1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone is a synthetic organic compound that features two morpholine rings Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone typically involves the reaction of morpholine with appropriate acylating agents. One common method is the reaction of morpholine with ethyl chloroacetate, followed by further functionalization to introduce the second morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, used widely in organic synthesis.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
2-Morpholinoethanol: A compound with a morpholine ring and an ethanol group.
Uniqueness
1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone is unique due to its dual morpholine rings and specific functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
74267-28-0 |
|---|---|
Molecular Formula |
C12H20N2O5 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)ethanone |
InChI |
InChI=1S/C12H20N2O5/c15-11(13-1-5-17-6-2-13)9-19-10-12(16)14-3-7-18-8-4-14/h1-10H2 |
InChI Key |
SJGCDXOVCJTEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
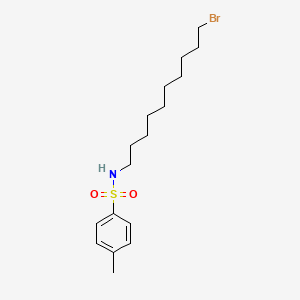
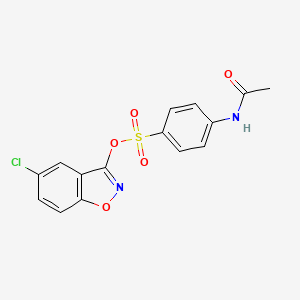
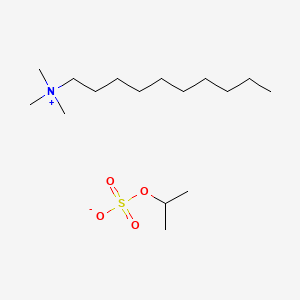

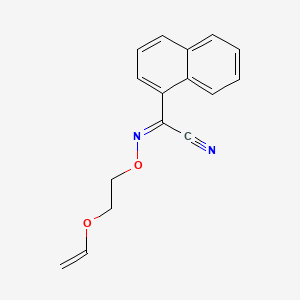
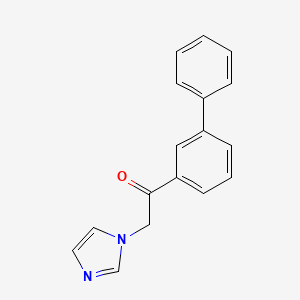
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
